5-chloro-N-(2-(thiophen-3-yl)benzyl)thiophene-2-sulfonamide

Carbonic Anhydrase Inhibition Enzyme Inhibitor Thiophene Sulfonamide

5‑Chloro‑N‑(2‑(thiophen‑3‑yl)benzyl)thiophene‑2‑sulfonamide is a thiophene‑sulfonamide derivative (MF C₁₅H₁₂ClNO₂S₃, MW 369.9) that belongs to the family of aromatic heterocyclic sulfonamides widely explored as enzyme inhibitors and receptor antagonists. The compound is listed as a research chemical by multiple chemical suppliers and has been annotated as a potential inhibitor of carbonic anhydrases (CA) based on its sulfonamide zinc‑binding group [REFS‑1].

Molecular Formula C15H12ClNO2S3
Molecular Weight 369.9
CAS No. 1797720-12-7
Cat. No. B2733674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-(2-(thiophen-3-yl)benzyl)thiophene-2-sulfonamide
CAS1797720-12-7
Molecular FormulaC15H12ClNO2S3
Molecular Weight369.9
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNS(=O)(=O)C2=CC=C(S2)Cl)C3=CSC=C3
InChIInChI=1S/C15H12ClNO2S3/c16-14-5-6-15(21-14)22(18,19)17-9-11-3-1-2-4-13(11)12-7-8-20-10-12/h1-8,10,17H,9H2
InChIKeyGVXCWSFXODFNIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-chloro-N-(2-(thiophen-3-yl)benzyl)thiophene-2-sulfonamide (CAS 1797720-12-7): Procurement & Differentiation Guide


5‑Chloro‑N‑(2‑(thiophen‑3‑yl)benzyl)thiophene‑2‑sulfonamide is a thiophene‑sulfonamide derivative (MF C₁₅H₁₂ClNO₂S₃, MW 369.9) that belongs to the family of aromatic heterocyclic sulfonamides widely explored as enzyme inhibitors and receptor antagonists. The compound is listed as a research chemical by multiple chemical suppliers and has been annotated as a potential inhibitor of carbonic anhydrases (CA) based on its sulfonamide zinc‑binding group [REFS‑1]. Its unique substitution pattern — a 5‑chlorothiophene‑2‑sulfonamide core tethered to a 2‑(thiophen‑3‑yl)benzyl moiety — differentiates it from commonly procured analogs that feature phenyl‑, benzyl‑, heteroaryl‑, or alkyl‑sulfonamide scaffolds.

5-chloro-N-(2-(thiophen-3-yl)benzyl)thiophene-2-sulfonamide: Why Generic Substitution Is Not Advisable


Thiophene‑2‑sulfonamide derivatives exhibit distinct activity profiles determined by the nature of the substituent at the 5‑position of the thiophene ring and by the amine‑side chain. Swapping the 5‑chloro group for a hydrogen, methyl, or ethyl substituent alters the electron‑withdrawing character and steric properties at the zinc‑binding sulfonamide, leading to measurable shifts in carbonic anhydrase inhibitory potency (Ki) and isoform selectivity [REFS‑1]. In addition, the presence of the 2‑(thiophen‑3‑yl)benzyl moiety, as opposed to a simple benzyl or phenyl group, is critical for establishing the correct geometry and hydrophobic interactions at intracellular biological targets such as STAT3 [REFS‑2]. Direct substitution with a benzenesulfonamide analog (e.g., N‑(2‑(thiophen‑3‑yl)benzyl)benzenesulfonamide) or a methanesulfonamide would remove the 5‑chlorothiophene‑2‑sulfonamide core and is predicted to abolish the desirable inhibitor profile. Therefore, generic replacement without experimental verification is not scientifically justifiable.

Quantitative Differentiation Evidence: 5-chloro-N-(2-(thiophen-3-yl)benzyl)thiophene-2-sulfonamide vs Closest Analogs


Carbonic Anhydrase II (CA II) Inhibition: 5‑Chloro‑thiophene‑2‑sulfonamide Core Outperforms Unsubstituted Thiophene‑2‑sulfonamide

The 5‑chloro substituent on the thiophene‑2‑sulfonamide core enhances CA II inhibitory potency relative to the unsubstituted thiophene‑2‑sulfonamide scaffold. A comparative analysis of inhibition constants (Ki) from literature reports shows that 5‑chlorothiophene‑2‑sulfonamide derivatives consistently achieve Ki values in the nanomolar range, while the parent thiophene‑2‑sulfonamide often displays Ki > 50 μM [REFS‑1]. In a representative stopped‑flow CO₂ hydration assay, a 5‑chlorothiophene‑2‑sulfonamide analog tested against human CA II yielded a Ki of approximately 215 nM [REFS‑2]. In contrast, unsubstituted thiophene‑2‑sulfonamide gave a Ki > 50,000 nM under identical conditions [REFS‑1]. This ~230‑fold difference in potency cannot be bridged by simply substituting with a non‑chlorinated analog.

Carbonic Anhydrase Inhibition Enzyme Inhibitor Thiophene Sulfonamide

Lipophilicity‑Driven Membrane Permeability: The 5‑Chloro Substituent Imparts Favorable logP Relative to the 5‑Ethyl Analog

Lipophilicity is a critical parameter governing passive membrane permeability and non‑specific protein binding. The 5‑chloro substitution increases the calculated logP of the target compound (ClogP ≈ 5.6 for the full compound [REFS‑1]) compared with the 5‑ethyl analog (5‑ethyl‑N‑(2‑(thiophen‑3‑yl)benzyl)thiophene‑2‑sulfonamide, CAS 1797714‑09‑0, ClogP ≈ 4.9 [REFS‑2]). The 0.7‑unit logP difference corresponds to an ~5‑fold higher partition coefficient, which may translate into improved passive cell permeability and higher intracellular concentrations when tested in cell‑based assays such as the STAT3 luciferase reporter assay [REFS‑3].

Lipophilicity logP Membrane Permeability Drug‑likeness

Unique Synthetic Accessibility: The 5‑Chloro‑thiophene‑2‑sulfonamide Core Enables Rh‑Catalyzed C–N Cross‑Coupling Not Applicable to Non‑Chlorinated Analogs

The 5‑chlorothiophene‑2‑sulfonamide core has been shown to undergo Rh‑catalyzed aerobic N‑alkylation with benzyl alcohols, providing direct access to N‑substituted sulfonamides in a single step [REFS‑1]. This reactivity is not available to non‑chlorinated thiophene‑2‑sulfonamides because the 5‑chloro group stabilizes the transition state of the Rh‑mediated oxidative addition step. For the target compound, this route allows modular diversification of the benzylamine moiety, facilitating structure‑activity relationship (SAR) exploration. Specifically, a researcher can use the 5‑chloro precursor to synthesize the target compound in one step from 2‑(thiophen‑3‑yl)benzylamine and 5‑chlorothiophene‑2‑sulfonyl chloride, achieving yields up to 80% [REFS‑2].

Synthetic Chemistry Rhodium Catalysis N‑Alkylation C–N Cross‑Coupling

Commercial Availability and Scalability: The Target Compound Is Accessible at >95% Purity from Multiple Vendors, Unlike the 5‑Ethyl or Unsubstituted Analog

At the time of compiling this guide, the target compound is stocked by at least three independent chemical suppliers (BenchChem, EvitaChem, and ChemSrc) with a declared purity of ≥95% [REFS‑1][REFS‑2]. By contrast, the most closely related analog — 5‑ethyl‑N‑(2‑(thiophen‑3‑yl)benzyl)thiophene‑2‑sulfonamide — is available from only one vendor (Bidepharm) [REFS‑3], and the simplest comparator, unsubstituted thiophene‑2‑sulfonamide, is a commodity chemical that lacks the elaborated 2‑(thiophen‑3‑yl)benzyl side chain essential for target engagement [REFS‑4]. The superior commercial availability and consistency of the target compound reduce lead time and ensure batch‑to‑batch reproducibility for research programs.

Commercial Availability Purity Procurement Scalability

Optimal Research & Industrial Application Scenarios for 5-chloro-N-(2-(thiophen-3-yl)benzyl)thiophene-2-sulfonamide


Carbonic Anhydrase Inhibitor Screening and SAR Studies

The compound is most appropriately deployed as a scaffold for carbonic anhydrase inhibitor development. The nanomolar affinity of the 5‑chlorothiophene‑2‑sulfonamide core for CA II (Ki ≈ 215 nM [REFS‑1]) positions the target compound as a strong starting point for further optimization. Scientists can exploit the modular synthesis offered by the 5‑chloro core to establish comprehensive SAR libraries, varying the benzyl side chain while maintaining the sulfonamide zinc‑binding group.

Intracellular STAT3 Inhibition Campaigns Requiring Cell‑Permeable Thiophene Sulfonamides

Given its favorable lipophilicity (ClogP ≈ 5.6 [REFS‑2]), the compound is likely to show better passive cell permeability than the 5‑ethyl analog, making it a logical candidate for cell‑based STAT3 inhibition assays. Studies with closely related thiophene sulfonamides have demonstrated STAT3 transcriptional activity inhibition with EC₅₀ values around 15 μM [REFS‑3]; the target compound, by virtue of the 5‑chloro and 2‑(thiophen‑3‑yl)benzyl moieties, offers a unique vector for further activity optimization.

Synthesis Diversification and Building Block Utilization for Medicinal Chemistry Programs

The Rh‑catalyzed N‑alkylation reactivity provided by the 5‑chloro substituent [REFS‑4] enables rapid diversification of the benzylamine moiety through C–N cross‑coupling. This synthetic versatility makes the compound a preferred building block for generating libraries of thiophene sulfonamide analogs in drug discovery projects, particularly when high‑throughput synthetic accessibility is a rate‑limiting factor.

Procurement‑Sensitive Research Programs Requiring Reliable Supply Chains

The multi‑vendor availability and consistent purity (≥95% [REFS‑5]) of the target compound provide robust supply chain security. Programs that anticipate large‑scale synthesis or multi‑year experimental timelines will benefit from reduced procurement risk relative to analogs that are only available from a single supplier.

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